
5-Bromo-6-methylpyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-methylpyrimidin-2(1H)-one is a brominated pyrimidine derivative that has been the subject of various studies due to its potential as an intermediate in the synthesis of more complex chemical entities. The presence of bromine and methyl groups on the pyrimidine ring makes it a versatile compound for further chemical modifications.
Synthesis Analysis
The synthesis of brominated pyrimidines, such as 5-bromo-6-methylpyrimidin-2(1H)-one, has been explored through different methods. For instance, the preparation of 5-bromo-2-iodopyrimidine as an intermediate in palladium-catalysed cross-coupling reactions has been described, which could potentially be adapted for the synthesis of related compounds . Additionally, the regioselective reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia has been investigated, leading to the formation of various substituted aminopyrimidines . These methods highlight the reactivity of brominated pyrimidines and their utility in constructing more complex molecules.
Molecular Structure Analysis
The molecular structure of brominated pyrimidines has been studied using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was determined, revealing the presence of intramolecular hydrogen bonding within the crystalline network . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Brominated pyrimidines undergo various chemical reactions that have been explored in the literature. The selective synthesis of novel 5-bromopyrimidine derivatives via palladium-catalyzed cross-coupling reactions demonstrates the reactivity of these compounds . Moreover, the one-pot nitrodebromination and methyl bi-functionalization of 5-bromo-6-methylpyrimidines showcase a unique transformation, indicating the potential for simultaneous modifications of the pyrimidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrimidines are influenced by their molecular structure. The presence of bromine atoms can significantly affect the reactivity, boiling points, and solubility of these compounds. For instance, the synthesis and characterization of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate provide insights into the physical properties of brominated pyrimidines . Additionally, quantum chemical calculations have been used to elucidate the molecular structure and spectroscopic properties of related compounds, such as 2-amino-5-bromo-6-methyl-4-pyrimidinol, which can help predict the behavior of 5-Bromo-6-methylpyrimidin-2(1H)-one .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-6-methyl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-3-4(6)2-7-5(9)8-3/h2H,1H3,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWDZEOKVWGGTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC(=O)N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608077 |
Source


|
| Record name | 5-Bromo-6-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methylpyrimidin-2(1H)-one | |
CAS RN |
69849-34-9 |
Source


|
| Record name | 5-Bromo-6-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-Phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B1290196.png)
![2-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1290197.png)
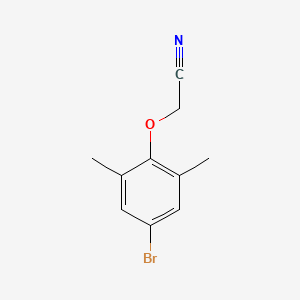
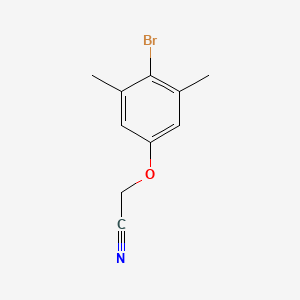
![1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene](/img/structure/B1290204.png)
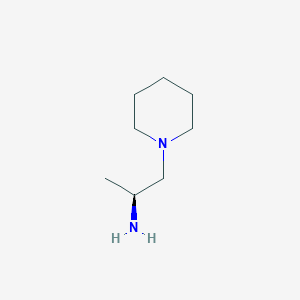
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B1290213.png)


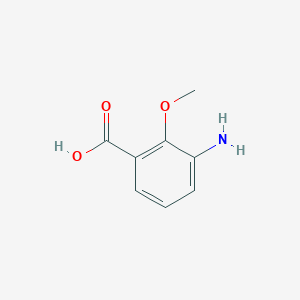
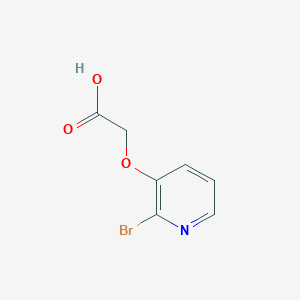

![Ethanol, 2-[[(2-fluorophenyl)methyl]thio]-](/img/structure/B1290235.png)
